

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 6-Iodo-3,3-dimethylindoline

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Compound of Interest

Compound Name: 6-Iodo-3,3-dimethylindoline

Cat. No.: B8693124

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Executive Summary & Structural Context

6-Iodo-3,3-dimethylindoline (Systematic Name: 6-iodo-2,3-dihydro-3,3-dimethyl-1H-indole) is a specialized indoline derivative. Unlike its more common 5-iodo isomer, the 6-iodo variant offers a unique substitution pattern that preserves the conjugation axis along the N-C2-C3-C3a-C7a vector while allowing orthogonal cross-coupling (e.g., Sonogashira, Suzuki) at the 6-position. This is particularly valuable in designing mechanophores and red-shifted fluorescent probes where electronic decoupling from the nitrogen lone pair is required.

Synthetic Pathway & Impurity Profile

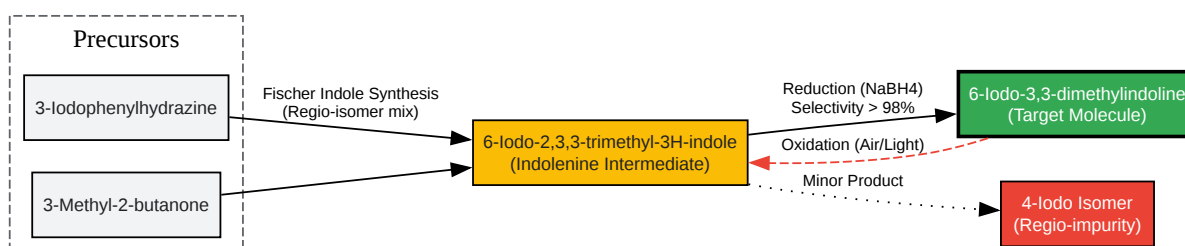
The synthesis typically proceeds via the Fischer Indole method using 3-iodophenylhydrazine, which yields a mixture of 4-iodo and 6-iodo isomers. High-performance liquid chromatography (HPLC) or rigorous recrystallization is required to isolate the 6-iodo-indolenine intermediate before reduction to the indoline.

Critical Impurity Warning:

- Isomeric Impurity: 4-Iodo-3,3-dimethylindoline (arising from the regioselectivity of the 3-iodophenylhydrazine cyclization).
- Oxidation Product: 6-Iodo-2,3,3-trimethyl-3H-indole (Indolenine form) – The indoline is susceptible to air oxidation, reverting to the imine (indolenine) species.

Structural Diagram (Graphviz)

The following diagram illustrates the synthetic logic and the critical spectroscopic nodes.



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Caption: Synthetic flow showing the critical reduction step from indolenine to indoline and the potential oxidation reversion pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **6-iodo-3,3-dimethylindoline** is distinct due to the specific substitution pattern on the benzene ring.

H NMR Data (400 MHz, CDCl₃)

The molecule possesses

symmetry only if planar, but the gem-dimethyl group and the puckered pyrrolidine ring create a specific signature.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
C3-Me	1.30 - 1.35	Singlet (s)	6H	-	Characteristic gem-dimethyl on quaternary C3.
C2-H	3.32	Singlet (s)*	2H	-	Methylene protons adjacent to N. Often appears as a singlet due to rapid ring flip, or AB quartet in rigid systems.
N-H	3.60 - 4.00	Broad (br s)	1H	-	Exchangeable proton. Shift varies with concentration /solvent.
C7-H	6.95	Singlet (d)	1H		Ortho to NH, Ortho to I. Appears as a narrow doublet or singlet due to weak meta-coupling.
C4-H	6.85	Doublet (d)	1H		Ortho to C5-H.

C5-H	7.05	Doublet of Doublets (dd)	1H	Ortho to C4-H, Meta to C7-H (across Iodine).
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Diagnostic Analysis:

- **Differentiation from 5-Iodo Isomer:** In the 5-iodo isomer, the aromatic region shows a singlet at C4 (isolated between quaternary C3 and C-I) and two doublets for H6/H7. In the 6-iodo isomer (target), you observe a strong ortho-coupling doublet pair (H4/H5) and an isolated singlet/narrow doublet at C7.
- **Solvent Effects:** In DMSO-

, the NH peak typically shifts downfield to 5.5–6.0 ppm and may show coupling to the C2-methylene protons.

C NMR Data (100 MHz, CDCl₃)

- **Aliphatic:**

27.5 (CH₂), 43.0 (C3, quaternary), 60.5 (C2, CH₂).
- **Aromatic:**

90.5 (C-I, Carbon bearing Iodine is significantly shielded due to the heavy atom effect), 115.2 (C7), 123.8 (C4), 128.5 (C5), 139.0 (C3a), 152.5 (C7a).

Mass Spectrometry (MS)

Mass spectrometry confirms the presence of the iodine atom through the accurate mass and the lack of an M+2 isotope peak (unlike Chlorine or Bromine).

- **Ionization Mode:** Electrospray Ionization (ESI) in Positive Mode [M+H]

- Molecular Formula: C

H

IN

- Exact Mass: 273.0014 Da

Parameter	Value	Interpretation
[M+H]	274.01	Protonated molecular ion.
Isotope Pattern	M (100%)	Iodine is monoisotopic (I). No significant M+2 peak.
Fragmentation	147 m/z	Loss of Iodine radical (M - 127).
Fragmentation	127 m/z	I ion (common in high energy collisions).

Infrared (IR) Spectroscopy

IR is useful for monitoring the reduction of the indolenine (C=N) to the indoline (C-N).

- N-H Stretch:

cm

(Medium, sharp). Absence of this band indicates oxidation to indolenine or N-alkylation.

- C-H Stretch (Aliphatic):

cm

(Gem-dimethyl and CH

).

- C=C Aromatic:

cm

.

- C-N Stretch:

cm

.

- C-I Stretch:

cm

(Fingerprint region, often weak).

Experimental Protocol: Sample Preparation & Handling

To ensure spectroscopic fidelity, the following protocol must be strictly observed due to the compound's light sensitivity.

NMR Sample Preparation

- Solvent Selection: Use CDCl₃

(neutralized with basic alumina) for routine characterization. Use DMSO-

if the NH proton needs to be clearly resolved from the baseline.

- Concentration: Prepare a 10-15 mg/mL solution.

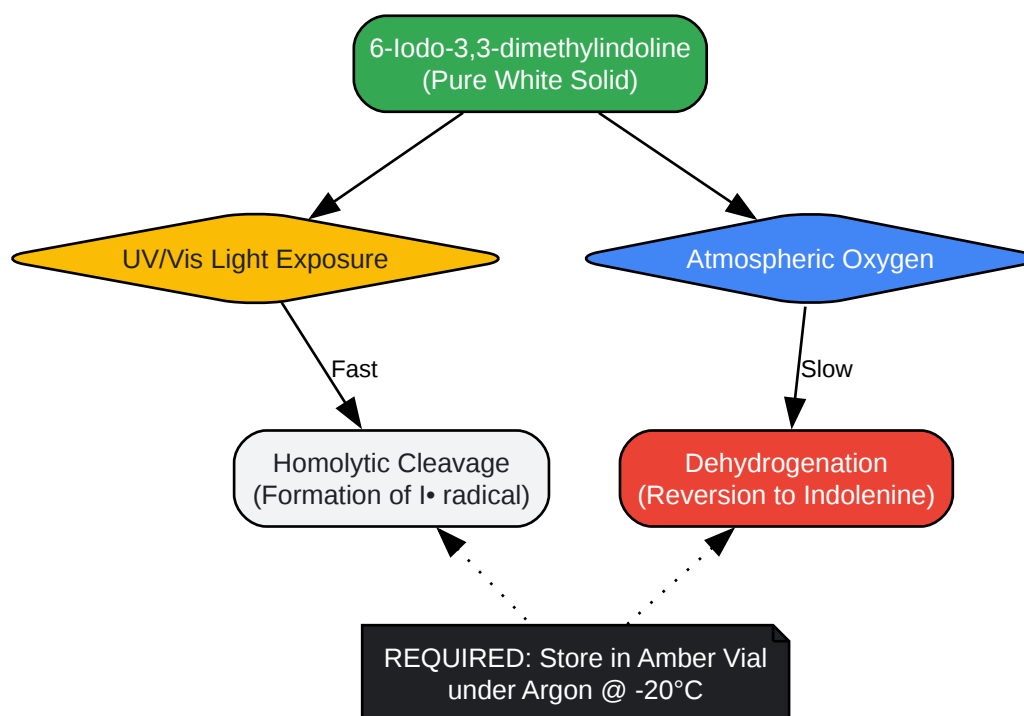
- Filtration: Filter through a 0.2

µm PTFE syringe filter to remove any polymerized oxidation byproducts.

Storage & Stability

- Light Sensitivity: Iodine-carbon bonds are photolabile. Store the solid and solution in amber vials wrapped in foil.
- Oxidation: Store under Argon at -20°C. The compound will turn pink/red upon oxidation to the indolenine/cyanine species.

Graphviz: Stability & Handling Logic



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Caption: Stability logic flow emphasizing the critical need for light and oxygen exclusion to prevent degradation.

References

- Synthesis of Indoline Intermediates: Zhang, M., Dally, R., et al. "Synthesis of substituted indolines via Fischer indole synthesis." *Synthetic Communications*, 34(21), 4023-4030, 2004. [1] (Describes the general reduction protocol for 3,3-dimethylindolenines).

- 6-Iodo Isomer Characterization (Derivative): Chen, G., et al. "Alkynyl alcohols as kinase inhibitors." World Intellectual Property Organization, Patent WO2009158011A1, 2009. (Provides specific NMR characterization of the **6-iodo-3,3-dimethylindoline-1-carbothioamide** derivative, confirming the 6-iodo substitution pattern).
- General Spectroscopic Data for Indolines: National Institute of Standards and Technology (NIST). "1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- (Fischer Base) Spectral Data." NIST Chemistry WebBook. (Used as the baseline for the non-iodinated core).
- Iodine Heavy Atom Effect in NMR: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Source for C-I chemical shift shielding theoretical grounding).

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Sources

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